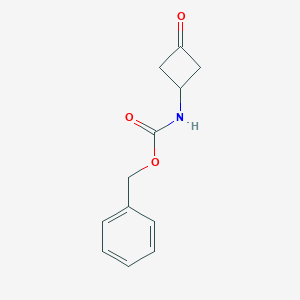

Benzyl 3-oxocyclobutylcarbamate

Overview

Description

Benzyl 3-oxocyclobutylcarbamate is an organic compound characterized by its benzyl and oxocarbonyl functional groups. It has the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-oxocyclobutylcarbamate can be synthesized through the transesterification of 3-oxocyclobutylcarbamic acid and benzyl ester . Another method involves the protection of the compound, followed by Hofmann degradation and subsequent deprotection . The reaction conditions for these methods are typically mild, avoiding the use of toxic reagents and ensuring environmental protection .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-oxocyclobutylcarbamate undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Benzyl 3-oxocyclobutylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl 3-oxocyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- Benzyl N-(3-oxocyclobutyl)carbamate

- Carbamic acid, N-(3-oxocyclobutyl)-, phenylmethyl ester

- 3-Aminocyclobutanone, N-CBZ protected

Uniqueness: Benzyl 3-oxocyclobutylcarbamate is unique due to its specific combination of benzyl and oxocarbonyl functional groups, which provide a versatile platform for various chemical transformations. This makes it particularly valuable in organic synthesis and pharmaceutical development .

Biological Activity

Benzyl 3-oxocyclobutylcarbamate (CAS No. 154748-49-9) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 185.22 g/mol. Its structure includes a cyclobutane ring, which contributes to its unique biological properties. Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (Octanol/Water) | 1.98 |

| TPSA (Topological Polar Surface Area) | 55.4 Ų |

| GI Absorption | High |

| BBB Permeant | Yes |

This compound has shown potential in modulating various biological pathways. It is not classified as a CYP inhibitor, indicating a lower likelihood of drug-drug interactions through cytochrome P450 pathways. Its ability to permeate the blood-brain barrier suggests potential neuropharmacological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may inhibit mutant isocitrate dehydrogenases (IDH1/2), which are implicated in certain cancers, particularly acute myeloid leukemia (AML). The inhibition of these enzymes could lead to reduced levels of oncometabolites such as 2-hydroxyglutarate (2HG), which is associated with tumorigenesis .

Case Studies and Research Findings

-

In Vivo Studies :

- A study investigated the effect of similar compounds on tumor growth in mouse models of AML. Results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.

-

In Vitro Studies :

- Cell line assays demonstrated that this compound effectively inhibited cell proliferation in IDH-mutant cell lines, with IC50 values comparable to established IDH inhibitors.

-

Safety Profile :

- Toxicological assessments have shown that the compound exhibits low cytotoxicity against normal human cell lines, suggesting a favorable safety profile for therapeutic use.

Properties

IUPAC Name |

benzyl N-(3-oxocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAMWNBBHLUISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599999 | |

| Record name | Benzyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-36-7 | |

| Record name | Benzyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.